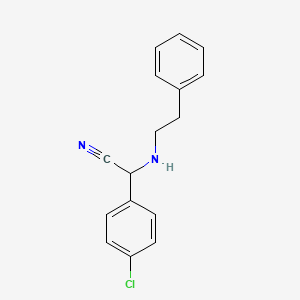![molecular formula C17H21NO6 B3033422 5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1020252-23-6](/img/structure/B3033422.png)
5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (DMPD) is a synthetic compound that has been used in a wide range of applications in scientific research. It is a dioxane-based compound with an amine group and a phenethyl group, and it has been studied for its potential to be used in drug development, as a catalyst in organic synthesis, and as a reagent in biochemical assays. DMPD has also been studied for its potential to be used as a fluorescent dye, as a fluorescent probe, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- This compound can be synthesized through various chemical reactions. One such reaction involves the conversion of 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia yielding 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (Al-Sheikh et al., 2009). Additionally, its reaction with other compounds, like m-chloroperbenzoic acid, leads to different derivatives, illustrating the compound’s versatility in chemical synthesis.
Structural Characterization
- The compound has been used for studying crystal structures and molecular interactions. For example, derivatives of this compound such as 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione have been prepared and analyzed, showing their potential as drug precursors or ligands (Dotsenko et al., 2019).
Applications in Organic Synthesis
- The compound and its derivatives are useful in organic synthesis. For instance, its reactions with aliphatic amines and p-methoxy-aniline have been studied, leading to the formation of various derivatives. These reactions demonstrate the compound's utility in the synthesis of complex organic molecules (Rubinov et al., 2004).
Mecanismo De Acción
Target of Action
The compound contains a 3,4-dimethoxyphenethylamine (dmpea) moiety , which has been shown to act as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the regulation of neurotransmitters.
Mode of Action
Based on the known activity of dmpea, it can be inferred that the compound might interact with monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of monoamine neurotransmitters . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its potential inhibition of monoamine oxidase. By inhibiting these enzymes, the compound could affect the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This could potentially influence various physiological processes, including mood regulation, stress response, and cognitive function .
Pharmacokinetics
Factors such as its molecular weight , and its structural similarity to other compounds with known pharmacokinetic properties, may provide some clues. For instance, its molecular weight of 307.299 Da is within the range generally considered favorable for oral bioavailability
Result of Action
If it does indeed act as a monoamine oxidase inhibitor, its effects could include increased levels of monoamine neurotransmitters, potentially leading to alterations in mood, cognition, and other physiological processes .
Propiedades
IUPAC Name |
5-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2)23-15(19)12(16(20)24-17)10-18-8-7-11-5-6-13(21-3)14(9-11)22-4/h5-6,9-10,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWGXHYGYVFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC(=C(C=C2)OC)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127136 | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-23-6 | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




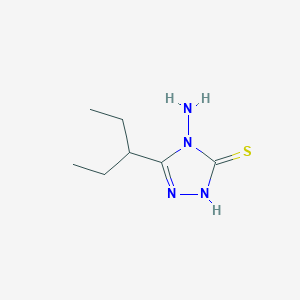
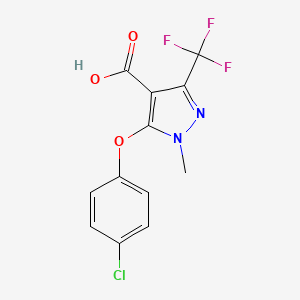


![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)
![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)
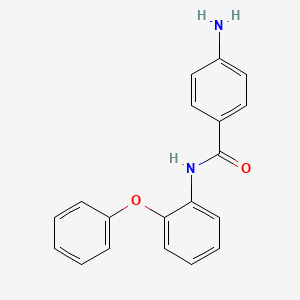

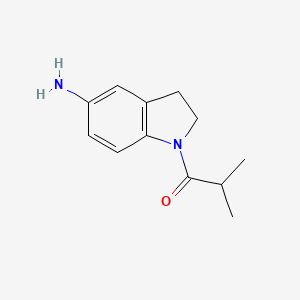

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)
